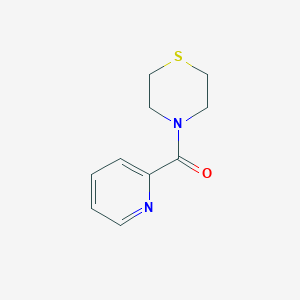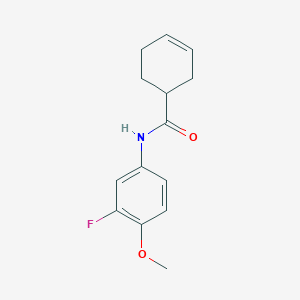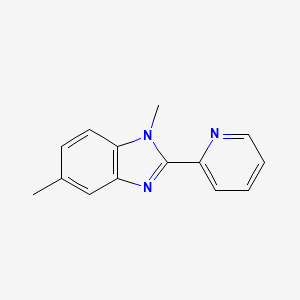![molecular formula C13H11BrClNOS B7527467 N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide](/img/structure/B7527467.png)
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide, also known as BTMZ, is a small molecule that has been widely used in scientific research. BTMZ is a potent DNA alkylating agent that has been shown to exhibit antitumor activity in various cancer cell lines.
Mécanisme D'action
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide exerts its antitumor activity by alkylating DNA at the N7 position of guanine. This results in the formation of DNA adducts that can lead to DNA damage, cell cycle arrest, and apoptosis. N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide has also been shown to inhibit the activity of DNA repair enzymes, which can further enhance its antitumor activity.
Biochemical and Physiological Effects:
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide has been shown to induce DNA damage, cell cycle arrest, and apoptosis in cancer cells. It has also been shown to inhibit the activity of DNA repair enzymes, which can lead to increased DNA damage and cell death. N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to exhibit antitumor activity in various cancer cell lines, which makes it a promising candidate for cancer therapy. However, N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide has some limitations for lab experiments. It is a potent DNA alkylating agent that can cause DNA damage, which can lead to false positive results in some assays. N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide also has low solubility in aqueous solutions, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide. One direction is to study the pharmacokinetics and pharmacodynamics of N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide in vivo. This will help to determine the optimal dosing regimen for N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide in clinical trials. Another direction is to study the efficacy of N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide in combination with other chemotherapeutic agents. This will help to determine the potential for N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide to be used in combination therapy for cancer. Finally, there is a need to develop more sensitive and specific assays for the detection of N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide-induced DNA damage. This will help to improve the accuracy of experiments using N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide as a DNA alkylating agent.
Méthodes De Synthèse
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide can be synthesized by reacting 4-bromothiophen-2-ylmethylamine with 2-chloro-N-methylbenzamide in the presence of a base. The reaction can be carried out in a solvent such as ethanol or acetonitrile at room temperature. The resulting product can be purified by column chromatography to obtain pure N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide.
Applications De Recherche Scientifique
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide has been widely used in scientific research as a DNA alkylating agent. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and glioblastoma. N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide has also been used in combination with other chemotherapeutic agents to enhance their antitumor activity.
Propriétés
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-2-chloro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNOS/c1-16(7-10-6-9(14)8-18-10)13(17)11-4-2-3-5-12(11)15/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKABYVJDDCZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CS1)Br)C(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dimethyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527388.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-methyl-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527407.png)
![1-(2-piperidin-1-ylpyridin-4-yl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B7527418.png)

![N-methyl-2-[4-(thieno[2,3-d]pyrimidin-4-ylamino)pyrazol-1-yl]acetamide](/img/structure/B7527424.png)

![N-[(4-bromothiophen-2-yl)methyl]-2,5-difluoro-N-methylbenzamide](/img/structure/B7527436.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7527444.png)

![N-(2-methoxyphenyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7527459.png)

![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[3-(methanesulfonamidomethyl)piperidin-1-yl]propanamide](/img/structure/B7527468.png)